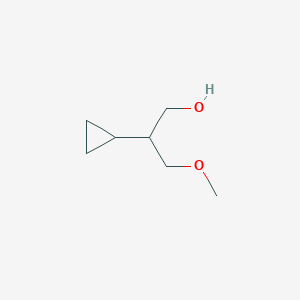

2-Cyclopropyl-3-methoxypropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-cyclopropyl-3-methoxypropan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-9-5-7(4-8)6-2-3-6/h6-8H,2-5H2,1H3 |

InChI Key |

MNBYLTTUIREARD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CO)C1CC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Cyclopropyl 3 Methoxypropan 1 Ol

Reactions Involving the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to various ring-opening reactions, a characteristic that is central to its utility in synthetic organic chemistry. The presence of an adjacent hydroxyl group in 2-cyclopropyl-3-methoxypropan-1-ol can influence the regioselectivity of these reactions.

The cleavage of the C-C bonds of the cyclopropane ring can be initiated by various catalytic systems or mediated by acids and bases, leading to a variety of acyclic products.

While specific catalytic ring-opening studies on this compound are not extensively documented, the reactivity of analogous cyclopropyl carbinol and diol systems provides significant insight. Palladium-catalyzed reactions, for instance, have been shown to effect the tandem Heck-cyclopropane ring-opening in alkenyl cyclopropyl diols. nih.gov In these processes, the hydroxyl group plays a crucial directing role, influencing the regio- and stereoselectivity of the C-C bond cleavage. nih.gov It is plausible that this compound could undergo similar transformations in the presence of suitable catalysts and coupling partners. For example, a palladium-catalyzed reaction with an aryl boronic acid could potentially lead to a ring-opened product, where the regioselectivity of the cleavage would be influenced by the directing effect of the primary alcohol. nih.gov

Furthermore, donor-acceptor cyclopropanes are known to undergo ring-opening reactions catalyzed by Lewis acids. scispace.com While this compound does not fit the classic definition of a donor-acceptor cyclopropane, the hydroxyl and methoxy (B1213986) groups can influence the electronic properties of the cyclopropane ring, potentially enabling catalytic ring-opening under specific conditions.

Acid-catalyzed rearrangements of cyclopropyl carbinols are well-established and typically proceed through a cyclopropylcarbinyl cation intermediate. This cation can undergo a variety of transformations, including ring expansion to form cyclobutane (B1203170) derivatives or ring opening to yield homoallylic alcohols. In the case of this compound, treatment with an acid could lead to the formation of a cyclopropylcarbinyl cation, which could then rearrange. The presence of the methoxy group might influence the stability and subsequent reaction pathways of this cationic intermediate. For instance, acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles has been reported, although in this specific case, the cyclopropane unit remained intact. nih.gov

Base-catalyzed ring expansions of cyclopropylmethyl systems have also been reported, leading to the formation of cyclobutenes. researchgate.net While less common, such a pathway could be envisioned for this compound under specific basic conditions, likely involving the deprotonation of the alcohol followed by an intramolecular rearrangement.

Beyond ring-opening, the cyclopropyl group itself can be functionalized. While direct C-H functionalization of the cyclopropane ring in this compound is not explicitly detailed in the literature, palladium-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated in other systems. google.com Such a strategy could potentially be applied to introduce new substituents onto the cyclopropyl ring while preserving the three-membered carbocycle.

Ring-Opening Reactions and Rearrangements

Reactions at the Primary Alcohol Group

The primary alcohol functionality of this compound is amenable to a wide range of standard transformations, most notably oxidation to form aldehydes and carboxylic acids.

The oxidation of the primary alcohol in this compound can be controlled to yield either the corresponding aldehyde, 2-cyclopropyl-3-methoxypropanal, or the carboxylic acid, 2-cyclopropyl-3-methoxypropanoic acid, depending on the choice of oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the use of a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) are commonly employed for this purpose. These methods are generally effective for the oxidation of primary alcohols to aldehydes without affecting other sensitive functional groups, such as the cyclopropyl ring or the ether linkage.

To achieve the oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromium trioxide in sulfuric acid). These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid. It is important to note that the cyclopropyl group is generally stable to these oxidizing conditions, although harsh conditions could potentially lead to side reactions.

The expected products from the oxidation of this compound are summarized in the table below.

| Starting Material | Product |

| This compound | 2-Cyclopropyl-3-methoxypropanal |

| This compound | 2-Cyclopropyl-3-methoxypropanoic acid |

Reductions and Reductive Transformations

The direct reduction of the primary alcohol in this compound to the corresponding hydrocarbon (1-cyclopropyl-2-methoxypropane) is not a straightforward process. The hydroxyl group is a poor leaving group, and as such, does not readily undergo substitution reactions with hydride nucleophiles. libretexts.org Therefore, a two-step process is generally required for its reduction.

First, the hydroxyl group must be converted into a better leaving group. A common strategy is the formation of a tosylate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. rutgers.edu The resulting tosylate is a much better leaving group and can be readily displaced by a hydride ion (H⁻) from a reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org

It is important to note that under certain harsh reductive conditions, the cyclopropane ring may also undergo cleavage. For instance, treatment with alkali metals like sodium in a proton-donating solvent has been shown to cleave cyclopropane rings. youtube.com However, the conditions for tosylate reduction are generally mild enough to leave the cyclopropyl and methoxy groups intact.

| Transformation | Reagents | Product | Notes |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-Cyclopropyl-3-methoxypropyl tosylate | Converts the poor -OH leaving group into a good tosylate leaving group. |

| Reduction of Tosylate | Lithium aluminum hydride (LiAlH₄) | 1-Cyclopropyl-2-methoxypropane | A standard method for the reduction of alcohols to alkanes via their tosylates. libretexts.org |

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group of this compound readily undergoes esterification and etherification reactions, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through several methods. The most classic approach is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. chemguide.co.uk

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride. chemguide.co.uk These reactions are generally faster and irreversible.

| Esterification Method | Reagents | Product Type | Key Features |

| Fischer Esterification | Carboxylic acid, H₂SO₄ (cat.), Heat | Ester | Reversible; requires removal of water to drive to completion. chemguide.co.uk |

| Acylation with Acyl Chloride | Acyl chloride, Pyridine | Ester | Vigorous, often exothermic reaction; produces HCl as a byproduct. chemguide.co.uk |

| Acylation with Acid Anhydride | Acid anhydride, Pyridine or other base | Ester | Generally less reactive than acyl chlorides but offers good yields. |

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form a new ether. nih.gov

More modern methods for etherification include acid-catalyzed reactions. For instance, symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. nih.gov

| Etherification Method | Reagents | Product Type | Key Features |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl halide (R-X) | Unsymmetrical Ether | A versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. nih.gov |

| Acid-Catalyzed Dehydration | H₂SO₄, Heat | Symmetrical Ether | Primarily used for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com |

| Iron-Catalyzed Etherification | Fe(OTf)₃, R-OH | Unsymmetrical Ether | A modern, catalytic approach for the synthesis of unsymmetrical ethers. nih.gov |

Reactions Involving the Methoxy Group

The methoxy group in this compound is a relatively unreactive ether linkage. However, under specific and often harsh conditions, it can undergo cleavage.

Cleavage and Modification of the Ether Linkage

The cleavage of the C-O bond in the methoxy group typically requires the use of strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the less sterically hindered carbon, which in this case is the methyl group, to form methyl halide and the corresponding diol (2-cyclopropylpropane-1,3-diol). masterorganicchemistry.commasterorganicchemistry.com

It is important to note that if an excess of the hydrohalic acid is used, the primary alcohol group of the resulting diol can also be converted to an alkyl halide. libretexts.org

| Reaction | Reagents | Products | Mechanism |

| Ether Cleavage | HBr or HI, Heat | 2-Cyclopropylpropane-1,3-diol and Methyl bromide/iodide | Sₙ2 masterorganicchemistry.com |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com Alcohols are common components in many MCRs, often serving as the nucleophile or a precursor to a reactive intermediate.

Given its primary alcohol functionality, this compound can potentially participate in various MCRs. For example, in the Passerini three-component reaction, an alcohol can be one of the reactants along with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. nih.gov While specific examples involving this compound are not documented, its participation in such reactions is theoretically plausible.

Another class of MCRs where this alcohol could be utilized is in imine-initiated reactions. For instance, in certain variations of the Mannich or Petasis reactions, an alcohol can be incorporated into the final product. nih.gov The presence of the cyclopropyl and methoxy groups would add unique structural complexity to the resulting molecules, making them interesting targets for medicinal chemistry and materials science.

| Multi-Component Reaction | Potential Reactants | Potential Product Type | Notes |

| Passerini Reaction | Carboxylic acid, Isocyanide, this compound | α-Acyloxy carboxamide | Alcohols can participate as one of the three components. nih.gov |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic acid, Isocyanide (with alcohol as solvent/co-reactant) | α-Amino carboxamide | While not a primary component, alcohols can influence or participate in variants of the Ugi reaction. |

| Imine-based MCRs | Amine, Aldehyde, and this compound as nucleophile | Substituted amines | The alcohol could add to an in-situ formed iminium ion. |

Mechanistic Investigations of Reactions Involving 2 Cyclopropyl 3 Methoxypropan 1 Ol

Elucidation of Reaction Pathways for Cyclopropane (B1198618) Formation and Modification

The synthesis of the cyclopropane moiety within 2-cyclopropyl-3-methoxypropan-1-ol can be conceptualized through various established synthetic routes. Classic methods for cyclopropane formation include the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid, and the Corey-Chaykovsky reaction. organic-chemistry.org More contemporary approaches, such as transition metal-catalyzed reactions, offer high levels of control and efficiency. For instance, a cobalt-catalyzed cross-coupling between an appropriate alkyl iodide and a cyclopropyl (B3062369) Grignard reagent could be a viable pathway. organic-chemistry.org

Another modern strategy involves a radical/polar crossover process, where a photocatalytically generated radical adds to a homoallylic tosylate. The resulting radical adduct is then reduced to an anion, which undergoes intramolecular substitution to form the cyclopropane ring under mild, visible-light-irradiated conditions. organic-chemistry.org Hydrogen-borrowing (HB) catalysis represents another expedient method, particularly for forming α-cyclopropyl ketones, which could serve as precursors to the target alcohol. nih.gov This transformation proceeds via the alkylation of a ketone with a substrate containing a leaving group, followed by an intramolecular displacement to forge the cyclopropane ring. nih.gov

Once formed, the cyclopropane ring in this compound is a site of significant potential reactivity due to its inherent ring strain. beilstein-journals.org The ring can undergo modifications, most notably through ring-opening reactions. These transformations often proceed via radical pathways. For example, in related cyclopropyl systems, the addition of a radical to an adjacent functional group can induce the formation of a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate can readily undergo ring-opening to generate a more stable alkyl radical, which can then participate in further reactions, such as intramolecular cyclization, to yield a variety of functionalized products. beilstein-journals.org

Studies on Stereochemical Control and Diastereoselectivity

The structure of this compound contains at least one stereocenter at the C2 position, with the potential for additional stereoisomers depending on the substitution pattern of the cyclopropane ring itself. Achieving stereochemical control during its synthesis is therefore a critical consideration.

Methodologies for the diastereoselective and enantioselective synthesis of substituted cyclopropanes are well-documented and applicable. The use of chiral auxiliaries is a common strategy. For instance, methods developed by Hoppe and Beak allow for the formation of O-enecarbamates and N-enecarbamates with high diastereoselectivity and enantioselectivity. nd.edu By selecting the appropriate chiral auxiliary, it is possible to access different enantiomers of the desired cyclopropyl product from the same chiral source. nd.edu

Catalytic approaches also offer excellent stereocontrol. Lewis acid-catalyzed cycloadditions of donor-acceptor cyclopropanes with various substrates can proceed with high diastereoselectivity. researchgate.net Furthermore, the choice of catalyst can be tuned to achieve enantioselectivity; for example, using a copper triflate catalyst with a trisoxazoline (Tox) ligand has proven effective in enantioselective transformations leading to densely substituted cyclic compounds. researchgate.net Such strategies could be adapted to control the stereochemistry at the C2 position of this compound during its synthesis.

Analysis of Transition States and Intermediates

In reactions involving hydrogen abstraction, such as oxidation, the process would proceed through a transition state characterized by the elongation of a C-H bond. researchgate.net For example, in the hydroxyl radical-mediated degradation of the structurally similar 3-methoxy-1-propanol (B72126) (3M1P), a transition state (TS1α) for hydrogen abstraction from the carbon adjacent to the alcohol group (the α-position) was calculated to have a relatively low energy barrier. nih.gov Similar transition states would be expected for hydrogen abstraction from the various positions on this compound.

The primary intermediates formed during these reactions are often radicals. Hydrogen abstraction from the carbon backbone leads to the formation of alkyl radicals. nih.govnih.govmostwiedzy.pl In the case of 3M1P, three key radical intermediates were identified: CH₃OCH₂CH₂C•HOH, CH₃OCH₂C•HCH₂OH, and CH₃OC•HCH₂CH₂OH. nih.gov For this compound, analogous radical intermediates would form, with the additional possibility of radical formation on the cyclopropyl ring or reactions leading to ring-opened radical species. beilstein-journals.org In catalytic cycloisomerization reactions, zwitterionic intermediates and metal-carbenoid species are often proposed. nih.gov

| Reaction Type | Plausible Intermediate(s) | Expected Transition State(s) |

|---|---|---|

| Radical Oxidation (H-Abstraction) | Alkyl Radicals (at C1, C2, C3, or cyclopropyl carbons), Peroxy Radicals, Alkoxy Radicals | C-H Bond Elongation in the presence of a radical species (e.g., •OH) |

| Cyclopropane Ring Opening | Cyclopropyl-substituted Carbon Radical, Ring-Opened Alkyl Radical | Transition state for homolytic bond cleavage of a cyclopropane C-C bond |

| Catalytic Cyclization (Formation) | Metal Carbenoid, Zwitterionic Intermediates, Oxonium Ions | Transition state for carbene addition to an alkene or intramolecular displacement |

Kinetic Studies of Key Transformation Steps

Kinetic data provides crucial information on reaction rates and mechanism viability. While specific kinetic studies for this compound are absent, the extensive research on the atmospheric degradation of 3-methoxy-1-propanol (3M1P) by hydroxyl radicals offers a valuable proxy for understanding the kinetics of the propanol (B110389) backbone. nih.govnih.gov

| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) | Theory Level |

|---|---|---|---|

| Reaction 1 | H-abstraction from the -CH₂- group α to the -OH group | 1.26 [1.80] | M06-2X [CCSD(T)] |

| Reaction 2 | H-abstraction from the -CH₂- group β to the -OH group | 4.91 [5.42] | M06-2X [CCSD(T)] |

Mechanistic Insights into Oxidation and Functionalization Reactions

The oxidation of this compound is expected to follow mechanisms similar to those elucidated for other glycol ethers, such as 3-methoxy-1-propanol (3M1P). researchgate.netnih.govmostwiedzy.pl The atmospheric oxidation of 3M1P is initiated by hydroxyl radicals (•OH), which abstract a hydrogen atom primarily from the carbon atoms activated by the adjacent ether and alcohol functional groups. nih.govmostwiedzy.pl

The mechanism proceeds as follows:

H-atom Abstraction: An •OH radical abstracts a hydrogen atom from the carbon skeleton, forming a water molecule and an alkyl radical. nih.gov The presence of both ether and alcohol groups enhances the reactivity towards this initial attack. nih.gov

Oxygen Addition: The resulting alkyl radical ([R•]) rapidly reacts with atmospheric molecular oxygen (O₂) to form a peroxy radical ([ROO•]). researchgate.net

Reaction with NO: The peroxy radical primarily reacts with nitric oxide (NO) to yield an alkoxy radical ([RO•]) and nitrogen dioxide (NO₂). researchgate.net

Further Degradation: The alkoxy radical is unstable and can undergo further reactions, such as C-C bond cleavage or reaction with O₂, leading to the formation of stable end products. researchgate.net

For 3M1P, the major degradation products identified include methyl formate, 3-hydroxypropyl formate, glycolaldehyde, and 3-methoxypropanal. mostwiedzy.pl In the case of this compound, a similar degradation cascade is expected. However, the presence of the strained cyclopropyl ring introduces additional mechanistic possibilities. The alkoxy radical intermediate could potentially induce ring-opening of the cyclopropane, leading to a different set of degradation products alongside those expected from the fragmentation of the propanol chain.

| Compound Name | Chemical Formula |

|---|---|

| Methyl Formate | C₂H₄O₂ |

| 3-Hydroxypropyl Formate | C₄H₈O₃ |

| Glycolaldehyde | C₂H₄O₂ |

| 3-Methoxypropanal | C₄H₈O₂ |

Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 3 Methoxypropan 1 Ol

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propanol (B110389) backbone, coupled with the presence of a cyclopropyl (B3062369) ring and a methoxy (B1213986) group, gives rise to a complex conformational landscape for 2-Cyclopropyl-3-methoxypropan-1-ol. Understanding the relative energies of these different conformations is crucial for predicting its physical and chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the electronic structure of molecules. These calculations can predict the geometries and relative energies of different conformers of this compound. For instance, calculations at the B3LYP/6-31G(d) level of theory can be employed to optimize the geometries of various staggered and eclipsed conformations arising from rotation around the C1-C2 and C2-C3 bonds. The results of such calculations typically reveal that staggered conformations are energetically favored over eclipsed ones due to reduced steric hindrance. The orientation of the cyclopropyl group relative to the hydroxyl and methoxy groups also significantly influences conformational stability.

| Computational Method | Basis Set | Purpose |

| Ab Initio (e.g., MP2) | Pople-style (e.g., 6-31G(d)) | High-accuracy energy and geometry calculations for key conformers. |

| Density Functional Theory (DFT) (e.g., B3LYP) | Pople-style (e.g., 6-311+G(d,p)) | Efficient geometry optimization and frequency calculations for a wide range of conformers. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT and ab initio methods are excellent for studying static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound in solution or at different temperatures. By simulating the motion of atoms over time, MD can map out the potential energy surface and identify the most populated conformational states and the energy barriers for interconversion between them. These simulations can reveal how solvent interactions might influence the conformational preferences of the molecule.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electronic distribution within this compound, which is fundamental to understanding its reactivity. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack. For example, the oxygen atoms of the hydroxyl and methoxy groups are expected to have high negative partial charges, making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group is a likely site for deprotonation. The cyclopropyl group, with its unique electronic character, can also influence the reactivity of the adjacent carbon atom.

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties of this compound, which can be invaluable for its identification and characterization. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra, while calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. Furthermore, by calculating nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-31G(d)) | Vibrational frequencies and intensities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | GIAO, CSGT (with DFT) | ¹H and ¹³C chemical shifts. |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility of different reaction pathways. For example, computational studies could be used to model the dehydration of this compound to form various alkene products, or to investigate the mechanism of its oxidation or etherification.

Molecular Modeling of Interactions with Catalytic Species

The interaction of this compound with catalysts can be investigated using molecular modeling techniques such as docking and quantum mechanics/molecular mechanics (QM/MM) methods. These simulations can predict the binding mode and energy of the molecule within the active site of an enzyme or on the surface of a heterogeneous catalyst. This information is crucial for understanding the catalytic process and for designing more efficient catalysts for reactions involving this substrate. For instance, modeling could reveal the key amino acid residues in an enzyme's active site that are responsible for binding and activating the hydroxyl group of the molecule.

Advanced Spectroscopic and Analytical Characterization Techniques for Research in 2 Cyclopropyl 3 Methoxypropan 1 Ol Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. For 2-Cyclopropyl-3-methoxypropan-1-ol, a combination of NMR experiments can provide a complete picture of its atomic connectivity and three-dimensional properties.

The structure of this compound features several distinct proton and carbon environments, which can be resolved and assigned using 1D (¹H, ¹³C) and 2D NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy: A ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure of this compound, a predicted set of signals can be proposed. The protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region (approx. 0.2–1.0 ppm), while the methoxy (B1213986) protons will produce a characteristic singlet around 3.3 ppm. The protons on the main chain (C1, C2, and C3) will be influenced by the adjacent hydroxyl, cyclopropyl, and methoxy groups.

2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-C1-C2-C3-H spin system and the connectivity within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of each carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, confirming the connectivity between the main chain, the methoxy group, and the cyclopropyl ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| 1 | ~65 | ~3.6 | dd |

| 2 | ~45 | ~1.8 | m |

| 3 | ~78 | ~3.4 | m |

| 4 (Cyclopropyl CH) | ~12 | ~0.8 | m |

| 5, 6 (Cyclopropyl CH₂) | ~5 | ~0.2 - 0.5 | m |

| 7 (Methoxy CH₃) | ~59 | ~3.3 | s |

The carbon at position 2 (C2) in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). These enantiomers are indistinguishable in a standard achiral NMR environment. The determination of the enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical in many applications. wikipedia.org

To measure the ee, a chiral auxiliary is added to the NMR sample. This can be a:

Chiral Derivatizing Agent (CDA): The alcohol functional group of this compound is reacted with a chiral acid (e.g., Mosher's acid) to form a mixture of diastereomeric esters. Diastereomers have different physical properties and, therefore, different NMR spectra. The relative integration of specific, well-resolved signals from each diastereomer allows for the precise calculation of the enantiomeric excess.

Chiral Solvating Agent (CSA): A chiral molecule is added to the sample that forms transient, weak diastereomeric complexes with each enantiomer of the analyte. nih.govacs.org This interaction creates a different average electronic environment for each enantiomer, leading to the splitting of what was a single peak into two. The ratio of the integrals of these new peaks corresponds directly to the enantiomeric ratio. researchgate.net

The single bonds in the propane (B168953) backbone of this compound allow for free rotation, leading to a variety of possible three-dimensional arrangements, or conformations. At room temperature, the interconversion between these conformers is typically very fast on the NMR timescale, resulting in a single, time-averaged spectrum.

Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. researchgate.net

Low-Temperature NMR: By cooling the sample, the rate of bond rotation can be slowed significantly. If the temperature is lowered enough to reach the coalescence point, the single averaged signal for a given nucleus may broaden and eventually split into multiple signals, each representing a distinct, stable conformer. researchgate.netnih.gov This allows for the characterization of individual conformers that are populated at low temperatures.

High-Temperature NMR: Conversely, heating a sample that shows broadened peaks at room temperature can increase the rate of interconversion, leading to sharper, averaged signals. By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters such as the activation energy (ΔG‡) for bond rotation can be calculated, providing insight into the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

While standard mass spectrometry provides the nominal mass of a molecule (the integer mass), High-Resolution Mass Spectrometry (HRMS) can measure the mass to a very high degree of accuracy (typically within 0.001 mass units). This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass.

HRMS Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Calculated Monoisotopic Mass | 130.0994 u |

| Ionization Mode (Example) | Electrospray Ionization (ESI) |

| Observed Ion (Example) | [M+H]⁺ |

| Predicted m/z for [M+H]⁺ | 131.1067 |

Tandem Mass Spectrometry (MS/MS) is a multi-step process used to determine the structure of a molecule. First, the intact molecule is ionized to form a precursor ion (e.g., the molecular ion, [M+H]⁺). This specific precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides detailed structural information.

For this compound, several key fragmentation pathways can be predicted based on the presence of the alcohol and ether functional groups: dummies.com

Dehydration: Loss of a water molecule (H₂O, 18 u) is a very common fragmentation for alcohols. libretexts.orgyoutube.com

Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to a heteroatom is a favored process. dummies.comlibretexts.org For this molecule, this could occur on either side of C2, or adjacent to the ether oxygen.

Loss of Methanol (B129727): Cleavage could result in the loss of a neutral methanol molecule (CH₃OH, 32 u).

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 131.1)

| Predicted m/z | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|

| 113.0961 | H₂O | Dehydration product |

| 99.0805 | CH₃OH | Loss of methanol |

| 87.0441 | C₃H₇O | Cleavage yielding cyclopropyl-containing fragment |

| 71.0491 | C₃H₅O₂ | Loss of methoxyacetyl group |

| 45.0335 | C₅H₉O | Methoxy-methyl cation [CH₂OCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds within a mixture. For this compound, GC would provide its retention time, a key parameter for its identification in reaction mixtures or purity assessments. The subsequent analysis by mass spectrometry would yield a fragmentation pattern that serves as a molecular fingerprint.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is predicted to show a weak or absent molecular ion (M⁺) peak, a common characteristic for alcohols. whitman.eduwhitman.edu The fragmentation would be dominated by pathways that lead to the formation of stable carbocations. Key expected fragmentation patterns include:

Alpha-Cleavage: The bond between C1 and C2 is likely to break, leading to the loss of the hydroxymethyl radical (•CH₂OH). This would produce a prominent peak corresponding to the stable cyclopropyl-methoxy-ethyl cation.

Loss of Water: A peak at M-18, resulting from the elimination of a water molecule, is a very common feature for alcohols. youtube.com

Loss of Methoxy Group: Cleavage of the C3-O bond can lead to the loss of a methoxy radical (•OCH₃) or a neutral methanol molecule after rearrangement.

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo cleavage, typically losing ethene (C₂H₄), which would result in a peak at M-28. whitman.edu

Base Peak: The most intense peak (base peak) is often from the most stable fragment. For primary alcohols, a peak at m/z 31 (CH₂OH⁺) is common, though its relative intensity can vary. whitman.edu Other stable fragments, such as those resulting from alpha-cleavage, could also form the base peak.

Table 1: Predicted Major GC-MS Fragments for this compound (Molecular Weight: 130.19 g/mol )

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin of Fragment |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent |

| 112 | [C₇H₁₂O]⁺ | Loss of H₂O (M-18) |

| 99 | [C₆H₁₁O]⁺ | Loss of •CH₂OH (Alpha-cleavage) |

| 99 | [C₅H₇O₂]⁺ | Loss of •CH₃ and subsequent rearrangement |

| 85 | [C₅H₉O]⁺ | Loss of •CH₂OCH₃ |

| 57 | [C₄H₉]⁺ | Complex rearrangement and fragmentation of the ring |

| 45 | [CH₃OCH₂]⁺ | Cleavage between C2 and C3 |

This table is illustrative and based on established fragmentation principles. Actual experimental results may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Samples

For analyzing this compound in complex matrices such as biological fluids, environmental samples, or during in-process reaction monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov It is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable, though this specific compound is likely suitable for GC-MS.

A key application of LC-MS in this context would be chiral analysis. osti.govnih.gov By employing a chiral stationary phase in the LC column, the enantiomers of this compound, ((R)- and (S)-2-cyclopropyl-3-methoxypropan-1-ol), could be separated. researchgate.net Mass spectrometry provides highly sensitive and selective detection, confirming that the separated peaks are indeed the enantiomers, as they will exhibit identical mass spectra. osti.gov

Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be suitable ionization sources. ESI would likely produce a prominent protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, preserving the molecular weight information with minimal fragmentation, which is ideal for quantification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups based on their characteristic molecular vibrations. americanpharmaceuticalreview.com The spectra for this compound would be characterized by absorptions corresponding to its alcohol, ether, and cyclopropyl moieties.

Expected Vibrational Bands:

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl (O-H) group.

C-H Stretch: The spectrum will show multiple C-H stretching vibrations. Absorptions between 2850 and 3000 cm⁻¹ are due to the aliphatic C-H bonds. The C-H bonds of the strained cyclopropyl ring are expected to absorb at a higher frequency, typically above 3000 cm⁻¹, around 3040-3080 cm⁻¹. docbrown.info

C-O Stretch: Two distinct C-O stretching bands are expected. The primary alcohol C-O stretch will appear as a strong band around 1050 cm⁻¹. The ether C-O-C stretch will produce a strong band in the 1150-1085 cm⁻¹ region. cas.cz

Cyclopropane (B1198618) Ring Vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes. A key -CH₂- scissoring deformation is expected around 1440-1480 cm⁻¹, and skeletal vibrations often appear in the 1000-1020 cm⁻¹ region. docbrown.infosci-hub.se

While IR spectroscopy is sensitive to changes in dipole moment (polar bonds like O-H and C-O), Raman spectroscopy is sensitive to changes in polarizability and would be particularly useful for identifying the less polar C-C and C-H bonds of the cyclopropyl backbone. nih.gov

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Primary Alcohol | 3600 - 3200 | Strong, Broad | Weak |

| C-H Stretch | Cyclopropyl Ring | 3080 - 3040 | Medium | Medium-Strong |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Strong | Strong |

| -CH₂- Scissoring | Cyclopropyl / Aliphatic | 1480 - 1440 | Medium | Medium |

| C-O Stretch | Ether | 1150 - 1085 | Strong | Weak |

| C-O Stretch | Primary Alcohol | ~1050 | Strong | Weak |

| Ring Deformation | Cyclopropyl Ring | 1020 - 1000 | Medium | Medium |

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter at C2 makes this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). nih.govconsensus.app Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the definitive method for determining the absolute configuration (R or S) of a purified enantiomer. cas.czcas.cz

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized UV-visible light by a chiral molecule. nih.gov The resulting spectrum is a plot of this differential absorption (Δε) versus wavelength. For this compound, the chromophores (alcohol and ether groups) are weak and absorb in the far-UV region. Therefore, the ECD signals are expected to be weak. However, by comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. cas.cz VCD provides stereochemical information about the entire molecule through its vibrational modes. A VCD spectrum consists of positive and negative bands corresponding to the vibrational transitions. Similar to ECD, the experimental VCD spectrum of an enantiomer of this compound would be compared to the computationally predicted spectra for the R and S configurations to make a definitive assignment. VCD can be particularly powerful as it provides many more spectral bands than ECD for a molecule lacking strong chromophores.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives exist)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing definitive proof of connectivity and stereochemistry. numberanalytics.com However, this technique requires a well-ordered single crystal. iucr.orguzh.ch

This compound, being a small, flexible alcohol, is likely a liquid or a low-melting-point solid at ambient temperature, making direct crystallization challenging. iucr.org If the compound is an oil, attempts to induce crystallization could involve slow evaporation from a suitable solvent, slow cooling of a concentrated solution, or vapor diffusion techniques. rochester.edu

A more reliable strategy often involves the synthesis of a crystalline derivative. Reacting the primary alcohol with a chromophoric acid chloride (e.g., p-nitrobenzoyl chloride) can yield a solid ester derivative that is more readily crystallized. Analysis of this derivative by X-ray crystallography would confirm the molecular structure. If the enantiomers were first separated by chiral chromatography, crystallization and analysis of a derivative of a single enantiomer would determine its absolute configuration, corroborating the findings from chiroptical spectroscopy. acs.org

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable in the study of this compound, providing robust methods for assessing its purity and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for analogous compounds, such as other alcohols and chiral molecules, provide a strong framework for its analysis. The presence of a hydroxyl group allows for derivatization to enhance detection by UV or fluorescence detectors, which is a common strategy for alcohols that lack a strong chromophore. researchgate.net

For purity assessment and reaction monitoring, a reversed-phase HPLC method would be the most probable choice. This would involve a non-polar stationary phase and a polar mobile phase. The separation mechanism would be based on the differential partitioning of this compound and any impurities or other reactants between the stationary and mobile phases.

Given that this compound is a chiral molecule, chiral HPLC is a critical technique for separating its enantiomers. nih.govyoutube.com This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. rsc.org Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of a wide range of chiral compounds. nih.govyoutube.com The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is crucial for achieving optimal enantioseparation. chromforum.org

Table 1: Representative HPLC Parameters for the Analysis of Similar Alcohols and Chiral Compounds

| Parameter | Typical Conditions |

| Column | C18 (for achiral separations), Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H for chiral separations) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water for reversed-phase. Hexane/Isopropanol or Hexane/Ethanol for normal-phase chiral separations. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Refractive Index Detector (RID) for underivatized alcohol. UV/Vis or Fluorescence Detector after derivatization (e.g., with FMOC-Cl) researchgate.net. |

| Column Temperature | Ambient to 40 °C |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for the analysis of this compound. It is frequently used to determine the purity of related compounds like cyclopropylmethanol (B32771) and to quantify alkoxy groups in organic molecules. google.comlifechempharma.comacs.org

In the context of this compound, GC can be employed to monitor the progress of its synthesis, for instance, by tracking the consumption of reactants and the formation of the product. It is also a primary method for determining the final purity of the compound, capable of separating it from starting materials, solvents, and by-products. google.comlifechempharma.com For enhanced sensitivity and structural confirmation, GC is often coupled with a mass spectrometer (GC-MS), which provides mass-to-charge ratio information of the eluting compounds. nih.gov

The selection of the GC column is critical for achieving good separation. A polar column, such as one with a wax-based stationary phase, is often suitable for the analysis of alcohols. The operating conditions, including the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be optimized to ensure efficient separation and good peak shape.

Table 2: Illustrative GC Parameters for the Analysis of Structurally Related Compounds

| Parameter | Typical Conditions |

| Column | DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 200 - 250 °C |

| Oven Program | Initial temperature of 50-70 °C, hold for 1-2 min, then ramp at 10-20 °C/min to a final temperature of 200-240 °C. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or Splitless |

| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane, ethyl acetate) |

Role of 2 Cyclopropyl 3 Methoxypropan 1 Ol As a Building Block in Complex Molecular Syntheses

Application in the Synthesis of Advanced Organic Intermediates

While direct, widespread applications of 2-Cyclopropyl-3-methoxypropan-1-ol in the synthesis of advanced organic intermediates are not extensively documented in publicly available literature, the closely related compound, 3-methoxy-1-propanol (B72126), is noted for its role as a synthesis building block for pharmaceutically active compounds. google.comgoogle.com The structural motifs present in this compound suggest its potential utility in creating a variety of intermediates. The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. The cyclopropyl (B3062369) group, a common feature in many biologically active molecules, can participate in unique chemical transformations, including ring-opening reactions under specific conditions.

The synthesis of derivatives such as 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol highlights the chemical tractability of this scaffold and its potential for creating structurally diverse intermediates for various applications. biosynth.com Furthermore, related structures like 3-cyclopropyl-3-oxopropanenitrile (B32227) are also recognized as valuable intermediates in organic synthesis. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1530958-26-9 | C₇H₁₄O₂ | 130.18 |

| 3-Methoxy-1-propanol | 1589-49-7 | C₄H₁₀O₂ | 90.12 |

| 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol | 1538740-34-9 | C₇H₁₂F₂O₂ | 166.17 |

| 3-Cyclopropyl-3-oxopropanenitrile | 118431-88-2 | C₆H₇NO | 109.13 |

Integration into Natural Product Total Synthesis Programs

The cyclopropane (B1198618) ring is a key structural feature in a wide array of natural products, including terpenes, pheromones, and fatty acid metabolites. ethz.ch The rigidity and unique electronic properties of the cyclopropyl group often impart significant biological activity to these molecules. Consequently, the development of synthetic methods for introducing this moiety is of great interest to synthetic chemists.

While no specific total synthesis has been reported that explicitly uses this compound as a starting material, its structural components are found in various natural product synthesis endeavors. For instance, the synthesis of cyclopropane-containing natural products is a significant area of research, with numerous strategies developed for the stereoselective construction of the three-membered ring. biosynth.comethz.ch The presence of both a cyclopropyl group and a flexible, oxygenated side chain in this compound makes it a promising, albeit currently underutilized, building block for the synthesis of complex natural products. A thesis on the synthesis of small carbocycles highlights the importance of functionalized cyclopropanes as versatile building blocks. scholaris.ca

Use in the Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The development of novel methods for their synthesis is a continuous effort. The functional groups present in this compound offer several avenues for its incorporation into heterocyclic scaffolds.

The primary alcohol can be transformed into an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For example, the related compound 3-methoxypropan-1-amine has been used in rearrangement reactions of cyclopropanated sugars to produce polyhydroxyalkyl-substituted pyrroles. rsc.org Furthermore, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives demonstrates the utility of the cyclopropyl and methoxy (B1213986) motifs in constructing complex heterocyclic systems. tandfonline.com The development of new cross-coupling strategies has also expanded the toolbox for the synthesis of saturated N-heterocycles, a field where building blocks like this compound could find application. ethz.ch

Development of Derivatives with Specific Chiral Architectures for Synthetic Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. The creation of chiral derivatives of this compound would significantly enhance its value as a synthetic building block.

While the development of chiral derivatives directly from this compound is not well-documented, related chiral structures have been synthesized and utilized. For example, a PhD thesis reports the synthesis of (2R,3R)-3-Cyclopropyl-2-methoxycyclobutan-1-one, a chiral cyclobutanone (B123998) derivative with a similar substitution pattern. ualberta.ca Another thesis describes the preparation of (S)-1-cyclopropyl-2-(1-hydroxypiperidin-2-yl)ethan-1-one, showcasing the use of a chiral cyclopropyl ketone in synthesis. uchicago.edu Asymmetric cyclopropanation reactions are a well-established method for producing chiral cyclopropyl derivatives, and such methods could potentially be applied to precursors of this compound to generate it in an enantiomerically enriched form. liverpool.ac.uk

| Compound Name | Stereochemistry | Source |

| (2R,3R)-3-Cyclopropyl-2-methoxycyclobutan-1-one | (2R,3R) | PhD Thesis, University of Alberta |

| (S)-1-cyclopropyl-2-(1-hydroxypiperidin-2-yl)ethan-1-one | (S) | PhD Thesis, University of Chicago |

Contribution to the Design of Novel Catalytic Systems

The unique structural and electronic properties of cyclopropane-containing molecules can be exploited in the design of ligands for transition metal catalysis. While there is no direct evidence of this compound being used in the design of catalytic systems, its derivatives hold potential in this area.

The development of chiral ligands is crucial for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for instance, are widely used in a variety of catalytic transformations. The synthesis of chiral 1,2-bisphosphine ligands has been achieved through manganese (I)-catalyzed asymmetric hydrophosphination. rug.nl It is conceivable that chiral derivatives of this compound could be functionalized to create novel phosphine or other types of ligands. The Pd-catalyzed C-O coupling of primary alkyl alcohols, a reaction for which this compound would be a suitable substrate, has been shown to be influenced by the ligand structure. mit.edu The development of new ligands is an ongoing effort to improve the efficiency and scope of such reactions.

Future Prospects and Emerging Research Areas

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-Cyclopropyl-3-methoxypropan-1-ol is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that may involve harsh reagents and generate significant waste. Research is anticipated to focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.

Key areas of development include:

Catalytic Williamson Ether Synthesis (CWES): Traditional Williamson ether synthesis often requires stoichiometric amounts of strong bases and produces salt waste. Future routes may adapt catalytic versions that can utilize weaker and more environmentally friendly alkylating agents. acs.org For the methoxy (B1213986) group introduction, this could involve high-temperature catalytic processes that use methanol (B129727) directly, minimizing waste and avoiding harsh reagents. acs.org

Solvent-Free and Reduced-Solvent Reactions: The development of solvent-free reaction conditions is a major goal in green chemistry. google.com Future syntheses could employ solid-supported reagents or high-concentration reactions that eliminate or drastically reduce the need for organic solvents, thereby decreasing environmental pollution and simplifying product purification. google.com

Safer Reducing Agents: The reduction of a carboxylic acid or ester precursor to the primary alcohol is a key step. While powerful reducing agents are effective, research is moving towards safer and more selective alternatives. For instance, systems like sodium borohydride activated by Lewis acids can provide high yields and purity for the synthesis of cyclopropyl (B3062369) carbinols under mild conditions, aligning with green chemistry requirements. patsnap.comgoogle.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Synthetic Step | Traditional Method | Emerging Sustainable Alternative | Key Advantages |

|---|---|---|---|

| Etherification | Williamson Synthesis (strong base, alkyl halide) | Catalytic Williamson Ether Synthesis (CWES) with alcohols | Avoids strong bases, reduces salt waste. acs.org |

| Reduction to Alcohol | LiAlH₄ in THF | NaBH₄ / Lewis Acid in polar solvent | Milder conditions, improved safety profile, simpler workup. patsnap.comgoogle.com |

Exploration of Bio-Catalytic and Enzymatic Approaches for Stereoselective Synthesis

Given that many bioactive molecules are chiral, the development of stereoselective routes to enantiopure forms of this compound is a critical research frontier. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful and green alternative to traditional asymmetric synthesis.

Future research will likely pursue:

Enzymatic Kinetic Resolution: Racemic this compound can be resolved using enzymes, particularly lipases. These enzymes can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.commdpi.com The use of non-conventional media like ionic liquids may further enhance the efficiency and enantioselectivity of these resolutions. mdpi.com

Asymmetric Bioreduction: An alternative to resolving a racemic mixture is the asymmetric reduction of a precursor ketone, such as 2-cyclopropyl-3-methoxypropanal. Ketoreductases (KREDs) or dehydrogenase enzymes can reduce the carbonyl group to a hydroxyl group with high stereocontrol, directly yielding one enantiomer of the target alcohol. nih.gov

Engineered Biocatalysts: Advances in protein engineering and directed evolution will enable the creation of tailor-made enzymes with enhanced stability, activity, and selectivity specifically for the this compound scaffold. nih.gov

Table 2: Potential Biocatalytic Routes to Enantiopure this compound

| Approach | Precursor | Biocatalyst Example | Expected Outcome |

|---|---|---|---|

| Kinetic Resolution | Racemic this compound | Candida antarctica Lipase B (CALB) | Separation of (R)- and (S)-enantiomers via selective acylation. mdpi.com |

| Asymmetric Reduction | 2-Cyclopropyl-3-methoxypropanal | Engineered Ketoreductase (KRED) | Direct synthesis of (R)- or (S)-2-Cyclopropyl-3-methoxypropan-1-ol. nih.gov |

| Asymmetric Cyclopropanation | An appropriate alkene precursor | Engineered Carbene Transferase | Stereoselective formation of the cyclopropane (B1198618) ring. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to continuous-flow platforms.

Key prospects in this area include:

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a single, continuous operation without isolating intermediates. rsc.orgrsc.org For example, the formation of a cyclopropane ring followed immediately by an etherification or reduction step could be performed in a continuous sequence, significantly improving efficiency. rsc.org

Safe Handling of Reactive Intermediates: Many cyclopropanation reactions involve reactive or unstable intermediates, such as carbenoids or diazo compounds. rsc.org Flow reactors, with their small reaction volumes and excellent heat transfer, allow these species to be generated and consumed in situ under controlled conditions, minimizing risks associated with their accumulation in batch processes. rsc.org

Automated Optimization: Automated synthesis platforms can be integrated with flow reactors to rapidly screen reaction conditions (e.g., temperature, pressure, reagent stoichiometry, residence time) and identify optimal parameters for yield and selectivity. sigmaaldrich.comresearchgate.net This accelerates the development of robust and efficient synthetic routes. acs.org

Discovery of Novel Reactivity Patterns and Transformations

The unique structural features of this compound—particularly the strained three-membered ring adjacent to a carbinol—provide fertile ground for discovering new chemical reactions and transformations.

Emerging research directions are focused on:

Ring-Opening Reactions: The high ring strain of the cyclopropane moiety (approx. 27 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, radical, or catalytic conditions. beilstein-journals.org The cyclopropyl carbinol system can undergo rearrangement to form homoallylic alcohols or other functionalized acyclic structures, providing access to diverse molecular scaffolds. ucl.ac.ukchemicalbook.com The specific reaction pathway can be directed by the choice of reagents and conditions. nih.gov

Directed Functionalization: The primary hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions on the adjacent cyclopropane ring or alkenyl side chains in related derivatives. nih.gov This allows for the diastereoselective synthesis of complex, polysubstituted cyclopropanes. nih.gov

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Future research could explore the selective activation of C-H bonds at the α-position to the hydroxyl group, enabling the introduction of new functional groups without the need for pre-functionalized substrates. nih.gov

Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. The application of advanced, time-resolved spectroscopic techniques allows for the real-time observation of reacting systems.

Future research will benefit from:

Operando Spectroscopy: This methodology involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic activity under true working conditions. wikipedia.orghidenanalytical.com Techniques like operando DRIFT-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy coupled with Mass Spectrometry) could be used to observe surface intermediates and gaseous products during the catalytic synthesis of this compound, providing deep mechanistic insight. nih.govacs.org

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Benchtop NMR spectrometers can be integrated directly into flow chemistry setups to monitor reaction progress in real-time. acs.org This is particularly useful for optimizing complex reactions like cyclopropanations, where distinctive spectral features allow for the clear tracking of reactants, intermediates, and products. acs.orgresearchgate.net

Spatially Resolved Spectroscopy: When using heterogeneous catalysts, spatially resolved techniques can identify the location of active sites and spectator species on the catalyst surface, helping to understand deactivation mechanisms and improve catalyst design. wikipedia.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.